molecular formula C21H17FN4O2 B11301179 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11301179
M. Wt: 376.4 g/mol
InChI Key: LARATEPRJNQCOU-UHFFFAOYSA-N
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Description

  • The pyrazole intermediate is then reacted with a pyrrole derivative.
  • Reaction conditions: typically involves a coupling reaction using a base such as potassium carbonate in a polar aprotic solvent like DMF (dimethylformamide).
  • Attachment of the Fluorophenyl and Methoxyphenyl Groups:

    • The final steps involve the introduction of the 4-fluorophenyl and 2-methoxyphenyl groups through nucleophilic substitution reactions.
    • Reaction conditions: may involve the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
  • Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This might include continuous flow reactors for better control over reaction parameters and the use of automated synthesis platforms.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyrazole Core:

      • Starting with a hydrazine derivative and an α,β-unsaturated carbonyl compound to form the pyrazole ring.
      • Reaction conditions: reflux in ethanol or another suitable solvent, with an acid catalyst.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized at the pyrrole ring or the methoxy group under strong oxidizing conditions.

      Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, potentially leading to ring-opening or hydrogenation products.

      Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

      Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

      Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.

    Major Products:

      Oxidation: Products may include carboxylic acids or ketones.

      Reduction: Alcohols or amines, depending on the site of reduction.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications.

      Biology: Investigated for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug discovery.

      Industry: Could be used in the development of new materials with unique properties, such as polymers or coatings.

    Mechanism of Action

    The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity.

    Molecular Targets and Pathways:

      Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

      Receptors: Could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Comparison with Similar Compounds

    • 1-(4-Chlorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
    • 1-(4-Bromophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
    • 1-(4-Methylphenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

    Uniqueness: The presence of the fluorine atom in 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and binding interactions. Fluorine atoms are known to enhance the bioavailability and efficacy of pharmaceutical compounds, making this compound potentially more effective than its analogs with different substituents.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    Molecular Formula

    C21H17FN4O2

    Molecular Weight

    376.4 g/mol

    IUPAC Name

    1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide

    InChI

    InChI=1S/C21H17FN4O2/c1-28-19-7-3-2-6-18(19)24-20(27)17-14-23-26(16-10-8-15(22)9-11-16)21(17)25-12-4-5-13-25/h2-14H,1H3,(H,24,27)

    InChI Key

    LARATEPRJNQCOU-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4

    Origin of Product

    United States

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